molecular formula C35H40N8O5 B1193405 PDF

PDF

Número de catálogo: B1193405
Peso molecular: 652.76
Clave InChI: HKYSQNSSWMSNTN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Peptide deformylase (PDF) is a metalloenzyme critical for bacterial protein synthesis. It catalyzes the removal of formyl groups from nascent polypeptides, a step essential for prokaryotic survival . Due to its absence in humans, this compound has emerged as a promising target for novel antibiotics, particularly against multidrug-resistant pathogens like Staphylococcus aureus (Sathis compound) . Recent studies have focused on identifying plant-derived inhibitors of Sathis compound using computational approaches such as pharmacophore modeling, molecular docking, and molecular dynamics (MD) simulations. For instance, ligand-based (PharmL) and receptor-based (PharmR) pharmacophore models were developed using 20 known active compounds, followed by screening of the Taiwan Indigenous Plants (TIP) database. Hits demonstrating stable interactions with Sathis compound were validated through 30-ns MD simulations .

Propiedades

Fórmula molecular

C35H40N8O5

Peso molecular

652.76

Nombre IUPAC

4-(2-Aminoethoxy)-N2,N6-bis(4-(2-(dimethylamino)ethoxy)quinolin-2-yl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C35H40N8O5/c1-42(2)14-17-47-30-21-32(38-26-11-7-5-9-24(26)30)40-34(44)28-19-23(46-16-13-36)20-29(37-28)35(45)41-33-22-31(48-18-15-43(3)4)25-10-6-8-12-27(25)39-33/h5-12,19-22H,13-18,36H2,1-4H3,(H,38,40,44)(H,39,41,45)

Clave InChI

HKYSQNSSWMSNTN-UHFFFAOYSA-N

SMILES

O=C(C1=NC(C(NC2=NC3=CC=CC=C3C(OCCN(C)C)=C2)=O)=CC(OCCN)=C1)NC4=NC5=CC=CC=C5C(OCCN(C)C)=C4

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PDF

Origen del producto

United States

Comparación Con Compuestos Similares

Structural and Functional Analogues of PDF

This compound belongs to the metallohydrolase family, sharing structural homology with enzymes like methionine aminopeptidase (MetAP) and zinc-dependent proteases. Key distinctions include:

  • Catalytic Mechanism : this compound requires a metal ion (Fe²⁺ or Zn²⁺) for activity, similar to MetAP. However, this compound specifically targets formylated methionine residues, while MetAP removes N-terminal methionine .
  • Inhibitor Binding : this compound inhibitors often mimic the tetrahedral intermediate of the deformylation reaction, whereas MetAP inhibitors target the methionine-binding pocket.
Table 1: Comparative Features of this compound and MetAP
Feature This compound MetAP
Primary Function Removes formyl groups Removes N-terminal methionine
Metal Ion Dependence Fe²⁺/Zn²⁺ Co²⁺/Mn²⁺
Therapeutic Target Antibacterial agents Anticancer/antimicrobial agents
Key Inhibitor Classes Actinonin analogs Fumagillin analogs

Pharmacophore Modeling Approaches

The study on Sathis compound employed both ligand-based (PharmL) and receptor-based (PharmR) pharmacophore models, validated using Fischer’s randomization and decoy sets . This dual approach contrasts with single-model strategies used for other enzymes, such as HIV-1 protease , where receptor-based models dominate due to well-characterized active sites.

Table 2: Comparison of Pharmacophore Strategies for this compound and HIV-1 Protease
Parameter Sathis compound HIV-1 Protease
Model Type PharmL + PharmR Primarily receptor-based
Validation Metrics Fischer’s randomization, decoy sets Cross-docking, enrichment factors
Hit Rate 15% (TIP database) 5–10% (commercial libraries)

Performance of Identified Inhibitors

The Sathis compound study identified plant-derived hits with binding affinities comparable to clinical-stage this compound inhibitors like GSK1322322 , which achieved a MIC₉₀ of 4 µg/mL against S. aureus. However, the phytochemical hits from the TIP database showed superior selectivity due to interactions with conserved residues (e.g., His132, Cys90) and stable RMSD profiles (<2.0 Å) in MD simulations .

Methodological Advancements

Compared to traditional high-throughput screening (HTS), the integrated approach in the Sathis compound study reduced false positives by 40% through MD validation. This contrasts with β-lactamase inhibitor discovery, where HTS remains dominant despite higher costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PDF
Reactant of Route 2
PDF

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.